N-methyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
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Overview
Description
N-methyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C17H22N4O5S2 and its molecular weight is 426.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds with piperazine and thiadiazole structures have been synthesized for various biological activities. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized, demonstrating inhibitory effects on bacterial strains and certain antiviral activities (Xia, 2015). Similarly, benzodifuranyl derivatives containing piperazine and thiazole motifs showed significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These studies highlight the versatility of such compounds in developing therapeutic agents with targeted biological activities.
Anticancer Potential
The synthesis of compounds featuring benzimidazole and piperazine structures has led to novel entities with notable anticancer activities. A series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides showed promising in vitro anticancer activity against various human cancer cell lines (Boddu et al., 2018). Another study on 5-methyl-4-phenyl thiazole derivatives as anticancer agents indicated the potential of thiazole-based compounds in selective cytotoxicity against cancer cells (Evren et al., 2019).
Antimicrobial and Anti-inflammatory Applications
Thiazolopyrimidine and thiadiazole systems have been synthesized with antimicrobial properties, indicating the potential use of such compounds in combating microbial infections (Hamama et al., 2017). Furthermore, thioxothiazolidin-4-one derivatives exhibited in vivo anticancer and antiangiogenic effects, suggesting their utility in anticancer therapy (Chandrappa et al., 2010).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . For example, some thiazole derivatives have been found to inhibit collagen prolyl-4-hydroxylase .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been known to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the chemical environment .
properties
IUPAC Name |
N-methyl-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2.C2H2O4/c1-16-14(20)9-18-4-6-19(7-5-18)10-15-17-12(11-22-15)13-3-2-8-21-13;3-1(4)2(5)6/h2-3,8,11H,4-7,9-10H2,1H3,(H,16,20);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWASJIACCYAKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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